molecular formula C14H9BrN2O B2964979 2-(3-bromophenyl)phthalazin-1(2H)-one CAS No. 932149-86-5

2-(3-bromophenyl)phthalazin-1(2H)-one

Cat. No.: B2964979
CAS No.: 932149-86-5
M. Wt: 301.143
InChI Key: FRJUFOHSZKYCFB-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)phthalazin-1(2H)-one is a chemical compound characterized by a phthalazinone core structure substituted with a bromophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with 3-bromoaniline under acidic conditions to form the intermediate 3-bromophthalimide. This intermediate is then cyclized using hydrazine hydrate to yield the desired phthalazinone derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phthalazinone core can undergo oxidation to form phthalazine derivatives or reduction to form phthalazine alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Major Products

    Substitution: 2-(3-aminophenyl)phthalazin-1(2H)-one

    Oxidation: Phthalazine-1,4-dione derivatives

    Reduction: Phthalazine alcohol derivatives

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used as a building block for the synthesis of novel polymers and materials with unique electronic properties.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)phthalazin-1(2H)-one
  • 2-(3-chlorophenyl)phthalazin-1(2H)-one
  • 2-(3-fluorophenyl)phthalazin-1(2H)-one

Uniqueness

2-(3-bromophenyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-bromophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJUFOHSZKYCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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